molecular formula C13H12FNO3 B12118239 1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester CAS No. 1236257-04-7

1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester

Cat. No.: B12118239
CAS No.: 1236257-04-7
M. Wt: 249.24 g/mol
InChI Key: HDVQLYBVPZAWCL-UHFFFAOYSA-N
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Description

1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a fluoro substituent, an alpha-methyl group, and a methyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro Substituent: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Alpha-Methyl Group Addition: The alpha-methyl group can be added through alkylation reactions using methyl iodide and a strong base like sodium hydride.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro substituent position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro substituent can enhance binding affinity and selectivity, while the quinoline core can intercalate with DNA or inhibit specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Fluoroquinoline: Lacks the alpha-methyl and ester groups.

    Quinoline-4-carboxylic acid: Lacks the fluoro and alpha-methyl groups.

Uniqueness

1(4H)-Quinolineacetic acid, 6-fluoro-alpha-methyl-4-oxo-, methyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties. The fluoro substituent enhances its reactivity and binding affinity, while the ester group improves its solubility and bioavailability.

Properties

CAS No.

1236257-04-7

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

IUPAC Name

methyl 2-(6-fluoro-4-oxoquinolin-1-yl)propanoate

InChI

InChI=1S/C13H12FNO3/c1-8(13(17)18-2)15-6-5-12(16)10-7-9(14)3-4-11(10)15/h3-8H,1-2H3

InChI Key

HDVQLYBVPZAWCL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)N1C=CC(=O)C2=C1C=CC(=C2)F

Origin of Product

United States

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